3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile
Overview
Description
3-[1-(1,3-Benzoxazol-2-yl)hydrazino]propanenitrile is a chemical compound with the molecular formula C10H10N4O and a molecular weight of 202.22 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a benzoxazole ring fused with a hydrazine and a propanenitrile group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile typically involves the reaction of 1,3-benzoxazole-2-ylhydrazine with acrylonitrile under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile involves its interaction with specific molecular targets. The benzoxazole ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function .
Comparison with Similar Compounds
Similar Compounds
3-(1,2-benzoxazol-3-yl)propanenitrile: Similar structure but with a different substitution pattern on the benzoxazole ring.
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Contains a benzoxazole ring but with additional functional groups and a different core structure.
Uniqueness
3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile is unique due to its specific combination of a benzoxazole ring, hydrazine, and propanenitrile group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
IUPAC Name |
3-[amino(1,3-benzoxazol-2-yl)amino]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-6-3-7-14(12)10-13-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWPJQHMHFDOPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N(CCC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239649 | |
Record name | 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93794-06-0 | |
Record name | 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093794060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile derivatives are important for inhibiting immune complex-induced inflammation?
A1: Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the structural features influencing the anti-inflammatory activity of these compounds. Research indicates that:
- Hydrophilic substituents at the 5-position of the benzoxazole ring increase potency. [, ]
- Electron-releasing groups at the 5-position decrease activity. []
- Smaller substituents at both the 5-position and the side chain generally lead to more potent compounds. []
- Electron-withdrawing groups at the side chain tend to decrease potency. []
Q2: How do these compounds compare to known anti-inflammatory agents like hydrocortisone and indomethacin in terms of their effects on the inflammatory process?
A2: Studies using the rat pleural reverse passive Arthus reaction model demonstrated that 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile derivatives effectively reduce both exudate volume and white blood cell accumulation. [] This pattern of activity aligns more closely with hydrocortisone, a corticosteroid, than with indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). This suggests that these compounds may operate through a mechanism distinct from the cyclooxygenase (COX) inhibition employed by NSAIDs.
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